molecular formula C15H19N3O2 B7517449 3-(2-pyrrolidin-1-ylpropyl)-1H-quinazoline-2,4-dione

3-(2-pyrrolidin-1-ylpropyl)-1H-quinazoline-2,4-dione

Cat. No. B7517449
M. Wt: 273.33 g/mol
InChI Key: YLWIPZFYMNNVCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-pyrrolidin-1-ylpropyl)-1H-quinazoline-2,4-dione, also known as PPQ, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields, including medicine and agriculture. PPQ is a quinazoline derivative that has shown promising results in several studies, making it an interesting topic for further investigation.

Mechanism of Action

The mechanism of action of 3-(2-pyrrolidin-1-ylpropyl)-1H-quinazoline-2,4-dione involves the inhibition of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4). COX-2 is involved in the production of inflammatory mediators, while PDE4 is involved in the regulation of intracellular signaling pathways. By inhibiting these enzymes, this compound can reduce inflammation and inhibit cancer cell growth.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of COX-2 and PDE4, as mentioned above. This compound has also been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and enhance the immune response.

Advantages and Limitations for Lab Experiments

3-(2-pyrrolidin-1-ylpropyl)-1H-quinazoline-2,4-dione has several advantages for lab experiments, including its relatively low cost and ease of synthesis. However, this compound also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations. These factors should be taken into consideration when designing experiments involving this compound.

Future Directions

There are several future directions for research involving 3-(2-pyrrolidin-1-ylpropyl)-1H-quinazoline-2,4-dione. One potential area of investigation is the development of this compound derivatives with improved solubility and/or potency. Another area of research is the investigation of this compound's potential applications in other fields, such as material science or environmental remediation. Additionally, further studies are needed to fully understand this compound's mechanism of action and its potential applications in medicine and agriculture.
In conclusion, this compound is a chemical compound that has shown promising results in scientific research. Its potential applications in medicine and agriculture make it an interesting topic for further investigation. By understanding the synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research involving this compound, we can gain a better understanding of this compound's potential and limitations.

Synthesis Methods

3-(2-pyrrolidin-1-ylpropyl)-1H-quinazoline-2,4-dione can be synthesized using various methods, including the reaction of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline with 1-pyrrolidinepropanol in the presence of a catalyst. This method has been reported to have a good yield and purity, making it a suitable approach for the synthesis of this compound.

Scientific Research Applications

3-(2-pyrrolidin-1-ylpropyl)-1H-quinazoline-2,4-dione has been investigated for its potential applications in various fields, including medicine and agriculture. In medicine, this compound has been shown to have anti-inflammatory and anti-cancer properties. In agriculture, this compound has been investigated as a potential herbicide due to its ability to inhibit plant growth.

properties

IUPAC Name

3-(2-pyrrolidin-1-ylpropyl)-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-11(17-8-4-5-9-17)10-18-14(19)12-6-2-3-7-13(12)16-15(18)20/h2-3,6-7,11H,4-5,8-10H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLWIPZFYMNNVCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C(=O)C2=CC=CC=C2NC1=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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